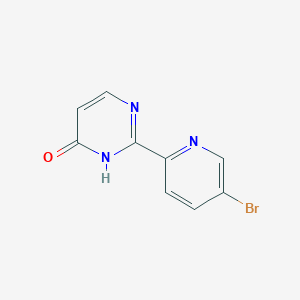

2-(5-Bromopyridin-2-yl)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromopyridin-2-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O/c10-6-1-2-7(12-5-6)9-11-4-3-8(14)13-9/h1-5H,(H,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTDSEBFRZRNGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=NC=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Bromopyridin 2 Yl Pyrimidin 4 Ol

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic analysis of 2-(5-Bromopyridin-2-yl)pyrimidin-4-ol identifies two primary strategic bond disconnections. The most logical disconnection is the carbon-carbon bond between the pyridine (B92270) and pyrimidine (B1678525) rings (C2 of pyrimidine and C2 of pyridine). This leads to a 5-bromopyridine precursor and a pyrimidin-4-ol synthon. A further disconnection of the pyrimidine ring, a common strategy in heterocyclic chemistry, breaks the scaffold down into simpler, more readily available building blocks. advancechemjournal.comrsc.org This typically involves disconnecting the N1-C2 and N3-C4 bonds, suggesting a condensation reaction between a β-dicarbonyl compound (or its equivalent) and a derivative of 5-bromopyridine-2-carboxamidine.

Synthesis of Key Precursors and Building Blocks

The successful synthesis of the target molecule is contingent on the efficient preparation of its key precursors: a functionalized 5-bromopyridine and a suitable pyrimidin-4-ol scaffold or its acyclic precursor.

Preparation of 5-Bromopyridine Derivatives

A crucial precursor for the synthesis is a 5-bromopyridine derivative activated at the 2-position. A common and versatile intermediate is 5-bromo-2-cyanopyridine (B14956). Several methods for its synthesis have been reported. One approach involves the direct bromination of 2-cyanopyridine. The electron-withdrawing nature of the cyano group at the 2-position directs the electrophilic bromination to the 5-position. Another route starts from 2-amino-5-bromopyridine (B118841), which can be synthesized by the bromination of 2-aminopyridine. google.com The 2-amino-5-bromopyridine can then be converted to 5-bromo-2-cyanopyridine through a multi-step process. oriprobe.com A more direct method involves the reaction of 2,5-dibromopyridine (B19318) with cuprous cyanide. guidechem.compatsnap.com

The resulting 5-bromo-2-cyanopyridine can then be converted to 5-bromopyridine-2-carboxamidine, a key building block for the pyrimidine ring formation. This transformation is typically achieved by treating the nitrile with a source of ammonia, often in the presence of a catalyst.

Elaboration of Pyrimidin-4-ol Scaffolds

The pyrimidin-4-ol core is generally constructed through a condensation reaction. mdpi.com The Pinner synthesis and its variations are widely used methods for the preparation of pyrimidine derivatives. mdpi.com This involves the reaction of a β-keto ester with an amidine. nih.gov For the synthesis of the target molecule, 5-bromopyridine-2-carboxamidine would be condensed with a suitable β-keto ester, such as ethyl acetoacetate, in the presence of a base. This cyclocondensation reaction directly furnishes the this compound scaffold. Ultrasound irradiation has been shown to promote such cyclocondensation reactions, often leading to excellent yields. nih.govorganic-chemistry.org

Intermolecular Coupling Reactions and Linkage Formation

The formation of the C-C bond linking the 5-bromopyridine and pyrimidin-4-ol rings is a critical step in the synthesis. Palladium-catalyzed cross-coupling reactions are the most prominent methods for achieving this transformation.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Sonogashira)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between aromatic rings. nih.govnih.govrsc.orgresearchgate.net In the context of synthesizing this compound, this would involve the coupling of a 2-halopyrimidine derivative with a 5-bromopyridineboronic acid or ester, or vice versa. For instance, 2-chloropyrimidin-4-ol could be coupled with (5-bromopyridin-2-yl)boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. Microwave-assisted Suzuki coupling has been shown to be an efficient method for the synthesis of C4-substituted pyrimidines from 2,4-dichloropyrimidines. mdpi.com

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, could also be envisioned as part of a synthetic route, although it is less direct for this specific target. nih.gov It would require subsequent transformation of the resulting alkyne to establish the desired linkage.

Below is a table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions involving pyrimidine derivatives, which could be adapted for the synthesis of the target compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 75-90 | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | mdpi.com |

| Pd(dppf)Cl₂ | - | Na₂CO₃ | DME/H₂O | 80 | 60-80 | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) offers an alternative approach for the synthesis of substituted pyrimidines. nih.govmdpi.comchemrxiv.org This strategy typically involves the displacement of a leaving group, such as a halogen, on an activated pyrimidine ring by a nucleophile. While less common for the direct formation of a C-C bond with a pyridine ring in this context, it could be employed in the synthesis of precursors. For example, a suitably activated 2-halopyrimidine could react with a nucleophilic 5-bromopyridine derivative. However, the nucleophilicity of the pyridine ring itself is generally low, making this a challenging transformation without prior functionalization. More commonly, SNAr reactions on pyrimidines are used to introduce amine, alkoxy, or thioether substituents. rsc.org

Electrophilic Alkylation of Arenes with Pyrimidine Derivatives

A key strategy for forging the carbon-carbon bond between aromatic systems, such as in pyridine-pyrimidine architectures, involves the electrophilic alkylation of arenes. This approach is analogous to a Friedel-Crafts type SEAr (Electrophilic Aromatic Substitution) alkylation reaction. rsc.org In this process, the pyrimidine ring, which is typically electron-deficient, is activated to serve as an electrophile. rsc.orgresearchgate.net

The mechanism is initiated by the protonation of a nitrogen atom in the pyrimidine ring by a strong Brønsted acid, such as sulfuric acid or methanesulfonic acid. rsc.orgresearchgate.net This protonation generates a highly electrophilic pyrimidinium species. rsc.orgresearchgate.net This activated intermediate is then capable of reacting with electron-rich arenes in a manner similar to a classic Friedel-Crafts reaction. rsc.orgresearchgate.netwiley-vch.de For instance, the reaction of 5-bromopyrimidine (B23866) with electron-rich benzenes and naphthalenes has been demonstrated to proceed via this SEAr mechanism. researchgate.net While this specific application leads to 4-aryl-5-bromopyrimidines, the underlying principle of activating a pyrimidine for electrophilic attack on an arene is a foundational concept applicable to the synthesis of complex structures like this compound. rsc.orgrsc.org The reaction often requires subsequent oxidative re-aromatization of the resulting dihydropyrimidine (B8664642) ring to yield the final aromatic product. rsc.orgrsc.org

Optimization of Reaction Conditions and Yield Maximization

The successful synthesis of complex heterocyclic compounds hinges on the careful optimization of reaction parameters to maximize yield and purity. Key variables that are typically investigated include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. researchgate.net

For pyrimidine synthesis, the solvent can significantly influence reaction outcomes. Studies on related heterocyclic systems have shown that polar protic solvents like acetic acid can be particularly effective. researchgate.net Temperature is another critical factor; for many condensation reactions leading to pyrimidine rings, reflux conditions provide the necessary activation energy, resulting in substantially higher yields compared to reactions run at room temperature. researchgate.net

The molar ratio of the starting materials also has a crucial impact on the reaction's efficiency. researchgate.net A systematic variation of these conditions is essential to identify the optimal balance for maximizing the yield of the desired product. An example of such optimization for a three-component reaction is summarized in the table below, illustrating how systematic changes can lead to improved outcomes.

| Entry | Solvent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | Reflux | 3 | 25 |

| 2 | Methanol | Reflux | 3 | 20 |

| 3 | Acetonitrile | Reflux | 3 | 35 |

| 4 | Acetic Acid | Room Temp | 3 | 12 |

| 5 | Acetic Acid | Reflux | 3 | 58 |

Green Chemistry Principles in Pyridin-2-yl Pyrimidin-4-ol Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. These principles advocate for methods that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net The synthesis of pyrimidine derivatives has been a fertile ground for the application of these approaches, moving away from traditional methods that often rely on toxic reagents and solvents. researchgate.netrasayanjournal.co.in

Several green strategies have proven effective for pyrimidine synthesis:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat conditions) or using mechanical methods like ball milling minimizes waste and simplifies product isolation. researchgate.netrasayanjournal.co.in

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the final product, which enhances efficiency and reduces the number of synthetic and purification steps. researchgate.netrasayanjournal.co.in

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids aligns with green chemistry goals. rasayanjournal.co.injmaterenvironsci.com

Catalysis: The use of reusable, non-toxic catalysts, such as certain metal oxides or organocatalysts, can improve reaction efficiency and reduce environmental impact. researchgate.net

The following table compares conventional and green approaches for pyrimidine synthesis, highlighting the advantages of the latter.

| Parameter | Conventional Method | Green Alternative |

|---|---|---|

| Solvent | Often hazardous/toxic organic solvents | Water, ethanol, ionic liquids, or solvent-free |

| Energy Source | Conventional heating (hours) | Microwave irradiation (minutes) |

| Catalyst | Stoichiometric toxic reagents | Recyclable, non-toxic catalysts |

| Efficiency | Multi-step synthesis, more waste | One-pot, multicomponent reactions, less waste |

| Workup | Often complex, requires extensive purification | Simpler, easier product isolation |

Considerations for Large-Scale Synthesis of Analogous Pyridine-Pyrimidine Architectures

Transitioning a synthetic route from a laboratory setting to large-scale industrial production presents a unique set of challenges. For pyridine-pyrimidine architectures, methods like electrophilic alkylation are attractive for industrial synthesis due to the wide availability of starting materials and the potential for high structural complexity in a single step. wiley-vch.de

However, several issues must be addressed for successful scale-up: wiley-vch.de

Overalkylation: The product of the initial alkylation can sometimes be more reactive than the starting arene, leading to multiple alkylations and a mixture of products.

Process Safety and Cost: The use of strong acids and the management of reaction exotherms are significant safety considerations. The cost-effectiveness of reagents, catalysts, and purification methods becomes paramount on a larger scale.

Efficiency and Throughput: One-pot, multicomponent reactions are particularly advantageous for large-scale synthesis as they reduce the number of unit operations (e.g., reactions, isolations, purifications), saving time and resources. nih.gov The development of robust, scalable methods that utilize recyclable catalysts is also a key goal. researchgate.net

Successfully navigating these challenges is essential for the economically viable and safe production of complex heterocyclic compounds for various applications.

Advanced Spectroscopic and Structural Characterization of 2 5 Bromopyridin 2 Yl Pyrimidin 4 Ol and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The analysis of ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom in the structure of 2-(5-Bromopyridin-2-yl)pyrimidin-4-ol, while heteronuclear NMR can provide information about its coordination complexes.

Proton (¹H) NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) and pyrimidine (B1678525) rings. The chemical shifts are influenced by the electronic environment of each proton, with electron-withdrawing groups and heteroatoms typically causing a downfield shift.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3' (Pyridine) | 8.0 - 8.2 | Doublet of doublets | J = 8.8, 2.5 Hz |

| H-4' (Pyridine) | 7.8 - 8.0 | Doublet of doublets | J = 8.8, 0.7 Hz |

| H-6' (Pyridine) | 8.8 - 9.0 | Doublet | J = 2.5 Hz |

| H-5 (Pyrimidine) | 6.5 - 6.7 | Doublet | J = 7.0 Hz |

| H-6 (Pyrimidine) | 8.2 - 8.4 | Doublet | J = 7.0 Hz |

| OH (Pyrimidinol) | 10.0 - 12.0 | Broad Singlet | - |

Note: Predicted values are based on the analysis of similar heterocyclic systems. Actual experimental values may vary.

The protons on the bromopyridine ring (H-3', H-4', H-6') are expected to appear in the aromatic region, with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the bromine substituent. The H-6' proton, being adjacent to the nitrogen, is anticipated to be the most deshielded. The pyrimidine ring protons (H-5 and H-6) will also resonate in the aromatic region, with their coupling providing information about their connectivity. The hydroxyl proton of the pyrimidin-4-ol moiety is expected to appear as a broad singlet at a downfield chemical shift, which is typical for acidic protons.

Carbon (¹³C) NMR Chemical Shift Analysis

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' (Pyridine) | 150 - 152 |

| C-3' (Pyridine) | 140 - 142 |

| C-4' (Pyridine) | 122 - 124 |

| C-5' (Pyridine) | 118 - 120 |

| C-6' (Pyridine) | 155 - 157 |

| C-2 (Pyrimidine) | 160 - 162 |

| C-4 (Pyrimidine) | 165 - 167 |

| C-5 (Pyrimidine) | 110 - 112 |

| C-6 (Pyrimidine) | 158 - 160 |

Note: Predicted values are based on the analysis of similar heterocyclic systems. Actual experimental values may vary.

The carbon atoms attached to nitrogen (C-2', C-6', C-2, C-4, C-6) are expected to resonate at lower fields due to the electron-withdrawing effect of the nitrogen atoms. The carbon atom bearing the bromine (C-5') will also have a characteristic chemical shift.

Heteronuclear NMR (e.g., ¹¹⁹Sn NMR for related organotin complexes)

When this compound acts as a ligand in organotin complexes, ¹¹⁹Sn NMR spectroscopy becomes a crucial tool for characterizing the coordination environment of the tin atom. The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the coordination number and geometry at the tin center.

Generally, an increase in the coordination number at the tin atom leads to an upfield shift (more negative δ value) in the ¹¹⁹Sn NMR spectrum. For organotin(IV) complexes, the following ranges are typically observed:

Four-coordinate (tetrahedral): δ ≈ +200 to -60 ppm

Five-coordinate (trigonal bipyramidal): δ ≈ -90 to -330 ppm researchgate.net

Six-coordinate (octahedral): δ ≈ -210 to -500 ppm

In organotin complexes involving ligands similar to this compound, the nitrogen atoms of the pyridine and pyrimidine rings, as well as the oxygen of the hydroxyl group, can coordinate to the tin atom. The resulting ¹¹⁹Sn chemical shift would be indicative of the specific coordination mode and the geometry of the complex formed. nih.govrsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignment and Functional Group Analysis

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of the pyridine and pyrimidine rings, as well as the C-Br and O-H bonds.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretching | 3200 - 2800 (broad) | Weak |

| C-H stretching (aromatic) | 3100 - 3000 | Strong |

| C=N and C=C stretching (ring) | 1650 - 1400 | Strong |

| O-H bending | 1450 - 1350 | Medium |

| C-H in-plane bending | 1300 - 1000 | Medium |

| C-Br stretching | 700 - 500 | Strong |

Note: Predicted values are based on the analysis of similar heterocyclic systems. Actual experimental values may vary.

The broad O-H stretching band in the IR spectrum is a characteristic feature of the hydroxyl group involved in hydrogen bonding. The aromatic C-H stretching vibrations will appear at higher wavenumbers. The region between 1650 and 1400 cm⁻¹ will contain a series of complex bands due to the stretching vibrations of the C=N and C=C bonds within the heterocyclic rings. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, the mass spectrum would provide the exact mass of the molecular ion, confirming its chemical formula. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and its M+2 peak with nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in the mass spectrum would be expected to involve the cleavage of the bond between the pyridine and pyrimidine rings, as well as the loss of small molecules such as CO, HCN, and HBr from the parent ion. Analysis of these fragment ions can help to confirm the connectivity of the different parts of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in pharmaceutical and chemical analysis for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap-based systems, can measure the mass-to-charge ratio (m/z) of an ion to four or five decimal places. This high level of mass accuracy allows for the calculation of a precise elemental formula, a critical step in confirming the identity of a newly synthesized molecule like this compound.

For the target compound, the molecular formula is C₉H₆BrN₃O. HRMS analysis would be expected to provide an exact mass measurement that closely matches the theoretical (calculated) value. This precise measurement helps to distinguish the compound from other potential isomers or molecules with the same nominal mass but different elemental compositions. The high resolving power of these instruments is also crucial for separating the isotopic peaks of bromine (⁷⁹Br and ⁸¹Br), further confirming the presence and number of bromine atoms in the molecule.

Table 1: Theoretical Exact Mass Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C₉H₆⁷⁹BrN₃O | ⁷⁹Br | 266.97215 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar, medium molecular weight organic compounds, including many heterocyclic systems. This method typically transfers molecules from solution into the gas phase as intact ions, most commonly as protonated molecules [M+H]⁺. For this compound, the basic nitrogen atoms on the pyridine and pyrimidine rings are readily protonated under the acidic conditions often used in ESI.

The resulting mass spectrum would prominently feature the molecular ion cluster corresponding to the protonated species. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum would display two characteristic peaks of nearly equal intensity separated by approximately 2 m/z units, a signature pattern for a monobrominated compound. Tandem mass spectrometry (MS/MS) experiments can be performed on these parent ions to induce fragmentation, providing valuable structural information about the connectivity of the molecule.

Table 2: Expected Principal Ions in ESI-MS for this compound

| Ion Species | Description | Expected m/z (⁷⁹Br / ⁸¹Br) |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 267.98 / 269.98 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The structure of this compound contains a large, conjugated system encompassing both the pyridine and pyrimidine rings. This extended system of alternating single and double bonds acts as a chromophore, the part of the molecule responsible for absorbing UV or visible light.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the intermolecular forces that govern crystal packing.

The solid-state structure of this compound is expected to be heavily influenced by strong intermolecular interactions. The pyrimidin-4-ol moiety can exist in a tautomeric equilibrium with its pyrimidin-4-one form. In the solid state, the pyrimidinone tautomer is often favored and is an excellent hydrogen-bonding motif. It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group).

This arrangement strongly predisposes the molecules to form robust N–H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers or extended chains, which are common packing motifs in pyrimidinone-containing crystal structures. Similar N-H···N hydrogen bonds have been observed in the crystal structures of related brominated pyrimidine derivatives, forming dimers that create a two-dimensional supramolecular network.

A key conformational feature of this compound is the relative orientation of the pyridine and pyrimidine rings, defined by the dihedral angle between them. While free rotation around the C-C single bond connecting the two rings is possible in solution, the conformation in the crystalline state is fixed.

The final conformation is a balance between two opposing factors: steric hindrance between adjacent hydrogen atoms on the rings, which favors a twisted conformation, and the desire for extended π-conjugation across the two rings, which favors a planar arrangement. In many similar bi-aryl heterocyclic structures, the rings are found to be nearly, but not perfectly, coplanar. Small deviations from planarity, with dihedral angles typically ranging from 5° to 15°, are common and can be influenced by the specific packing forces and intermolecular hydrogen bonds present in the crystal. For instance, the formation of an intermolecular hydrogen bond can slightly twist one ring relative to the other to achieve an optimal bonding geometry.

Table 3: Summary of Expected Crystallographic Features

| Feature | Description | Influencing Factors |

|---|---|---|

| Dominant Interaction | N–H···O or N–H···N Hydrogen Bonds | Tautomeric form, presence of donor/acceptor sites |

| Secondary Interaction | π-π Stacking | Aromatic nature of the pyridine and pyrimidine rings |

Theoretical and Computational Chemistry Studies of 2 5 Bromopyridin 2 Yl Pyrimidin 4 Ol

Prospective Density Functional Theory (DFT) Calculations

DFT calculations would be the foundational method to theoretically characterize 2-(5-Bromopyridin-2-yl)pyrimidin-4-ol. This approach allows for the accurate prediction of various molecular properties.

Prospective Electrostatic Potential Surface (EPS) Analysis

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution across a molecule. This visualization uses a color scale to indicate electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, an EPS map would highlight areas prone to electrostatic interactions, providing insights into its intermolecular bonding capabilities and potential interactions with biological targets.

Prospective Investigation of Nonlinear Optical (NLO) Properties of Pyrimidine-Containing Systems

Many pyrimidine-based compounds are investigated for their nonlinear optical (NLO) properties, which are important for applications in optoelectronics and photonics. rsc.orgresearchgate.net Computational methods can predict NLO properties such as polarizability and hyperpolarizability. A theoretical study on this compound would determine its potential as an NLO material by calculating these parameters, helping to assess its suitability for advanced optical technologies. rsc.orgnih.gov

While the frameworks for these theoretical analyses are well-established, their application to This compound awaits future research. The generation of specific data tables and detailed findings requires dedicated computational studies that are not yet present in the scientific literature.

Computational Studies of Tautomerism in Pyrimidin-4-ol Systems

The phenomenon of tautomerism is a fundamental concept in the study of heterocyclic compounds, including this compound. This compound can theoretically exist in equilibrium between its enol (pyrimidin-4-ol) and keto (pyrimidin-4-one) forms, as well as other potential tautomers involving the pyridine (B92270) and pyrimidine (B1678525) nitrogens. Computational chemistry provides powerful tools to investigate the relative stabilities of these tautomers, predict the predominant species under various conditions, and elucidate the mechanisms of their interconversion. While specific computational studies on this compound are not extensively documented in public literature, a wealth of theoretical research on parent pyrimidin-4-ol and related substituted systems offers significant insights.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are the most common methods for studying tautomeric equilibria. jocpr.com These studies typically involve geometry optimization of all possible tautomeric structures to find their minimum energies on the potential energy surface. The relative energies of the tautomers are then used to predict their populations in the gas phase and in solution.

Computational investigations consistently show that for the parent 4(3H)-pyrimidinone, the keto tautomer is significantly more stable than the enol form (pyrimidin-4-ol). researchgate.net This preference is observed in both the gas phase and, more pronouncedly, in solution. researchgate.netias.ac.in The increased stability of the keto form in solution is attributed to its higher polarity and better solvation by polar solvent molecules. researchgate.netscispace.com For instance, IR spectroscopy combined with quantum chemical calculations for 4(3H)-pyrimidinone in carbon tetrachloride (CCl4) and chloroform (B151607) (CHCl3) solutions revealed the clear predominance of the keto tautomer. researchgate.net The calculated energy difference (ΔE) in CCl4 was found to be 2.62 kcal/mol in favor of the keto form. researchgate.net

The choice of computational method and basis set is crucial for obtaining accurate results. DFT methods, such as B3LYP and B3PW91, combined with Pople-style basis sets like 6-31++G(d,p) or 6-311+G(d,p), are frequently used to calculate the structural and energetic properties of these systems. jocpr.comnih.gov To account for the influence of the solvent, the Polarizable Continuum Model (PCM) is often employed, which simulates the bulk solvent effect on the solute molecule. jocpr.commdpi.comresearchgate.net

The presence of substituents on the pyrimidine ring can significantly influence the tautomeric equilibrium. nih.govnih.gov Electron-donating or electron-withdrawing groups can alter the electron distribution within the heterocyclic system, thereby stabilizing or destabilizing certain tautomeric forms. researchgate.net For this compound, the large, aromatic bromopyridinyl substituent at the C2 position is expected to have a substantial electronic and steric impact on the equilibrium, although detailed computational analyses are required to quantify this effect precisely.

The mechanism of interconversion between tautomers is another area explored by computational studies. Direct intramolecular proton transfer in the gas phase often involves a high energy barrier. nih.gov However, this barrier can be significantly lowered by intermolecular mechanisms, such as self-dimerization or the participation of solvent molecules (e.g., water) that facilitate proton transfer through a cyclic transition state. researchgate.netnih.gov

The following tables summarize representative computational findings for tautomerism in pyrimidin-4-one and related heterocyclic systems, illustrating the general principles that would apply to this compound.

Table 1: Calculated Relative Stability of Tautomers in Pyrimidine Systems

This table presents data from computational studies on the energy differences between the more stable keto/thione form and the enol/thiol form of pyrimidine derivatives in different phases.

| Compound | Method/Basis Set | Phase | More Stable Tautomer | Relative Energy (ΔE) (kcal/mol) | Reference |

| 4(3H)-Pyrimidinone | MP4/aug-cc-pVDZ | CCl₄ Solution | Keto (NH) | 2.62 | researchgate.net |

| 2(1H)-Pyrimidinethione | B3PW91/6-311+G(d,p) | Gas Phase | Thiol (SH) | 3.41 | nih.gov |

| 2(1H)-Pyrimidinethione | B3PW91/6-311+G(d,p) | Aqueous | Thione (NH) | 6.47 | nih.gov |

| (R)-4-amino-1,2-oxazolidin-3-one | B3LYP/6-311++G(d,p) | Gas Phase | Keto (NH) | ~5-10 | scispace.com |

Table 2: Common Computational Methods for Tautomerism Studies

This table outlines the typical theoretical methods and models used to investigate tautomeric equilibria in heterocyclic compounds.

| Component | Method/Model | Purpose |

| Calculation Method | Density Functional Theory (DFT) (e.g., B3LYP, B3PW91) | To calculate electronic structure and energies of tautomers. |

| Basis Set | Pople Sets (e.g., 6-311++G(d,p)) | To describe the atomic orbitals used in the calculation. |

| Solvent Simulation | Polarizable Continuum Model (PCM) | To model the effect of a solvent on tautomer stability. |

| Energy Barrier Calculation | Transition State (TS) Search | To find the energy required for interconversion between tautomers. |

Reaction Mechanisms and Reactivity of 2 5 Bromopyridin 2 Yl Pyrimidin 4 Ol Scaffolds

Mechanistic Insights into Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are pivotal for the functionalization of the 2-(5-bromopyridin-2-yl)pyrimidin-4-ol core, particularly at the bromine-substituted position of the pyridine (B92270) ring. researchgate.net The Suzuki-Miyaura cross-coupling, for instance, is a widely employed method for forming carbon-carbon bonds. researchgate.net The catalytic cycle of such transformations generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

In the context of this compound, the reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with an organoboron reagent in the presence of a base. researchgate.net The final step, reductive elimination, regenerates the palladium(0) catalyst and yields the desired coupled product. The efficiency and outcome of these reactions can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent system. researchgate.netacs.org

Detailed mechanistic studies on related bromopyridine compounds have provided insights into the transmetalation step, which is often rate-determining. researchgate.net The nature of the palladium catalyst and the ligands attached to it can significantly alter the reaction pathway and selectivity. acs.org For instance, the use of different phosphine (B1218219) ligands can influence the electronic and steric environment around the palladium center, thereby affecting the efficiency of the catalytic cycle. acs.org

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling of this compound

| Step | Description | Key Intermediates |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine ring. | Aryl-Pd(II)-Br complex |

| Transmetalation | The organic group from the organometallic reagent (e.g., boronic acid) is transferred to the palladium(II) complex. | Di-organic-Pd(II) complex |

| Reductive Elimination | The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. | Coupled product, Pd(0) catalyst |

Influence of the Bromine Substituent on Electrophilic and Nucleophilic Reactions

The bromine atom on the pyridine ring of this compound significantly influences its reactivity in both electrophilic and nucleophilic reactions. As a halogen, bromine is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. nih.gov However, it also acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions and is the primary site for palladium-catalyzed cross-coupling reactions. vulcanchem.com

Conversely, the bromine atom is a key functional handle for nucleophilic substitutions and cross-coupling reactions. vulcanchem.com The reactivity of halogens in SNAr reactions on pyridine and pyrimidine (B1678525) rings often follows the order F > Cl > Br > I, although this can be influenced by the reaction conditions and the nature of the nucleophile. vulcanchem.com In palladium-catalyzed reactions, the C-Br bond is readily activated for oxidative addition, making it a versatile site for introducing a wide range of substituents. mdpi.com

Reactivity of the Pyrimidin-4-ol Moiety: Keto-Enol Tautomerism and Derivatization Potential

The pyrimidin-4-ol moiety of the title compound can exist in equilibrium between its keto and enol tautomeric forms. nih.gov This keto-enol tautomerism is a common feature of hydroxypyrimidines and can significantly impact their chemical and physical properties, including their reactivity and biological activity. researchgate.netmasterorganicchemistry.com The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and pH. masterorganicchemistry.com In the solid state, pyrimidin-4-one structures often favor the keto form. nih.gov

The presence of both a hydroxyl group (in the enol form) and an amide-like structure (in the keto form) provides multiple sites for derivatization. The hydroxyl group can undergo O-alkylation and O-acylation, while the nitrogen atoms in the pyrimidine ring can be sites for N-alkylation. researchgate.net However, non-selective methylation can lead to complex mixtures of isomers. researchgate.net The pyrimidin-4-ol can also be converted to a more reactive triflate group, which can then participate in various cross-coupling reactions. researchgate.net

Table 2: Potential Derivatization Reactions of the Pyrimidin-4-ol Moiety

| Reaction Type | Reagent/Conditions | Potential Product |

| O-Alkylation | Alkyl halide, base | 4-Alkoxypyrimidine derivative |

| O-Acylation | Acyl chloride, base | 4-Acyloxypyrimidine derivative |

| N-Alkylation | Alkyl halide, base | N-alkylated pyrimidinone derivative |

| Conversion to Triflate | Triflic anhydride, base | 4-(Trifluoromethylsulfonyloxy)pyrimidine derivative |

Site-Selectivity in Functionalization Reactions on Pyridine and Pyrimidine Rings

The presence of two different heterocyclic rings, pyridine and pyrimidine, along with a bromine substituent, presents challenges and opportunities for site-selective functionalization of this compound. The relative reactivity of the different positions on both rings towards various reagents determines the outcome of a reaction.

In palladium-catalyzed cross-coupling reactions, the C-Br bond on the pyridine ring is the most reactive site for oxidative addition, allowing for selective functionalization at this position. researchgate.net The choice of catalyst and reaction conditions can be tuned to achieve high selectivity. acs.org

When considering nucleophilic aromatic substitution, the relative reactivity of positions on both the pyridine and pyrimidine rings must be taken into account. Generally, the pyrimidine ring is more electron-deficient than the pyridine ring and thus more susceptible to nucleophilic attack. nih.govuniroma1.it However, the presence of the bromine atom on the pyridine ring provides a good leaving group, making this position also susceptible to nucleophilic displacement.

Oxidation and Reduction Pathways Relevant to the Compound Core

The oxidation and reduction of the this compound core can lead to the formation of new derivatives with potentially altered biological activities. The pyrimidine and pyridine rings are generally resistant to oxidation under mild conditions. However, oxidation of related dihydropyrimidine (B8664642) derivatives has been shown to lead to the formation of fused heterocyclic systems. researchgate.net For instance, the oxidation of 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenols can be a key step in the synthesis of benzofuro[3,2-d]pyrimidines. researchgate.net

The reduction of the pyridine and pyrimidine rings typically requires more forcing conditions, such as catalytic hydrogenation at high pressure or the use of strong reducing agents. The selective reduction of one ring over the other would be a synthetic challenge. The bromine substituent can also be susceptible to reduction, leading to the debrominated parent compound.

Further research is needed to fully elucidate the specific oxidation and reduction pathways for this compound and to explore the synthetic utility of the resulting products.

Advanced Applications and Functionalization Strategies of 2 5 Bromopyridin 2 Yl Pyrimidin 4 Ol in Chemical Science

Role as a Synthetic Intermediate in Complex Molecular Architectures

The 2-(5-Bromopyridin-2-yl)pyrimidin-4-ol molecule is a valuable intermediate for the synthesis of complex molecular structures. Its utility stems from two primary reactive sites: the bromo-substituted pyridine (B92270) ring and the pyrimidin-4-ol moiety. The bromine atom on the pyridine ring is a key functional handle for transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling can be employed to introduce new aryl or heteroaryl groups at the 5-position of the pyridine ring, thereby extending the π-conjugated system or introducing new functionalities. nih.gov Similarly, Buchwald-Hartwig amination or other palladium-catalyzed reactions can be used to form carbon-nitrogen or carbon-oxygen bonds, linking the core structure to other molecular fragments.

The pyrimidin-4-ol part of the molecule exists in tautomeric equilibrium with its pyrimidone form. This moiety can be activated for further reactions, for example, by conversion of the hydroxyl group to a chloro group using reagents like phosphorus oxychloride (POCl₃). This chlorinated intermediate becomes susceptible to nucleophilic substitution, allowing the introduction of amines, alcohols, or thiols at the 4-position of the pyrimidine (B1678525) ring. These synthetic strategies enable the construction of highly decorated and complex pyridyl-pyrimidine derivatives from a common starting material.

Development of Novel Derivatization and Modification Protocols for Structure Diversification

Structure diversification of the this compound scaffold is crucial for exploring its full potential in various scientific fields, particularly in drug discovery and materials science. Research into pyrimidine chemistry has led to numerous protocols for its modification. growingscience.com For the target compound, derivatization can be systematically achieved at several positions.

The nitrogen atoms within the pyridine and pyrimidine rings can be quaternized or, in some cases, oxidized to form N-oxides, which alters the electronic properties of the rings and can direct further substitutions. mdpi.com As mentioned, the bromine atom is a prime site for diversification through palladium-catalyzed reactions, allowing for the introduction of a wide range of substituents. nih.gov Furthermore, the pyrimidin-4-ol can be O-alkylated or O-arylated to generate a library of ether derivatives. These modifications significantly alter the molecule's steric and electronic profile, which is a key strategy in structure-activity relationship (SAR) studies. nih.gov The development of one-pot or multicomponent reactions involving pyridyl-pyrimidine precursors further streamlines the synthesis of diverse compound libraries. rsc.org

Potential Applications in Materials Science (e.g., Optoelectronic Devices, NLO Materials)

Pyrimidine derivatives have garnered significant attention for their applications in materials science, particularly in optoelectronics. nih.gov Molecules with extended π-conjugated systems that include electron-donating and electron-accepting groups can exhibit interesting photophysical properties, such as fluorescence, and may have applications in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The pyridyl-pyrimidine core of this compound provides a rigid, planar scaffold that can be extended through cross-coupling reactions at the bromo position.

By attaching electron-donating or electron-withdrawing groups, it is possible to tune the frontier molecular orbitals (HOMO-LUMO energy gap) and, consequently, the optical and electronic properties of the resulting molecules. researchgate.net Such tailored molecules have potential as luminescent materials, components in dye-sensitized solar cells (DSSCs), or as nonlinear optical (NLO) materials. nih.govresearchgate.net The nitrogen atoms in the heterocyclic rings act as electron acceptors, making the scaffold suitable for designing materials with specific charge-transfer characteristics. researchgate.net While direct studies on this compound for these applications are not widely reported, its structure represents a promising starting point for the development of novel functional materials.

Catalytic Applications and Ligand Design Incorporating Pyridyl-Pyrimidine Motifs

The combination of a pyridine and a pyrimidine ring creates a bidentate N,N-chelation site that is highly effective for coordinating with metal ions. This feature makes the pyridyl-pyrimidine motif a valuable component in the design of ligands for catalysis. nih.gov The two nitrogen atoms can bind to a metal center, forming a stable five- or six-membered ring, which can influence the metal's electronic properties and steric environment.

Derivatives of this compound can be used to synthesize more complex ligands. By modifying the substituents on either ring, the ligand's properties—such as its solubility, steric bulk, and the electron-donating ability of the nitrogen atoms—can be precisely controlled. These tailored ligands can then be complexed with various transition metals (e.g., palladium, iridium, ruthenium) to create catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. nih.govnih.gov The rigidity of the pyridyl-pyrimidine scaffold can also be advantageous in stereoselective catalysis, where a well-defined ligand geometry is essential for controlling the stereochemical outcome of a reaction.

Structure-Activity Relationship (SAR) Studies in Non-Mammalian Biological Systems (e.g., specific enzyme inhibition, antibacterial/antifungal activity in vitro)

The pyrimidine nucleus is a cornerstone in medicinal chemistry, found in numerous compounds with a wide spectrum of biological activities, including antibacterial and antifungal properties. rsc.orgnih.gov Derivatives of this compound are actively investigated for their potential as antimicrobial agents. Structure-activity relationship (SAR) studies are critical in this context to optimize potency and selectivity against microbial targets. nih.gov

In these studies, systematic modifications are made to the parent structure, and the resulting analogs are tested for their biological activity. For the this compound scaffold, key modifications include:

Substitution at the 5-position of the pyridine ring: Replacing the bromine with various other groups can significantly impact activity. Halogens like chlorine or fluorine, or small alkyl groups, can alter lipophilicity and binding interactions. brieflands.com

Modification of the pyrimidin-4-ol: Alkylation or replacement of the hydroxyl group can affect solubility and hydrogen bonding capabilities within a biological target.

Introduction of substituents on the pyrimidine ring: Adding functional groups at other available positions can further probe the binding pocket of a target enzyme. nih.gov

Studies on related pyridyl-pyrimidine and bromopyridine compounds have shown that these molecules can inhibit the growth of various bacterial and fungal strains. amazonaws.commdpi.comnih.gov For example, certain pyrimidine derivatives have demonstrated inhibitory activity against bacterial dihydrofolate reductase. nih.gov The antifungal activity is often linked to the inhibition of enzymes essential for fungal cell wall or membrane synthesis, such as lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov

| Compound Analogue | Modification | Target Organism/Enzyme | Observed Activity | Reference |

|---|---|---|---|---|

| Pyridyl-Carbamodithioates | Pyridyl core with dithiocarbamate (B8719985) side chain | E. coli | Significant antibacterial activity (MIC = 15.62 µg/ml for some derivatives) | fabad.org.tr |

| Pyrimido[4,5-b]quinolines | Fused pyrimidine-quinoline system | C. dubliniensis | Potent antifungal activity (MIC90 = 4-8 µg/mL for bromo-substituted derivative D9) | brieflands.com |

| Pyridothienopyrimidines | Fused pyrimidine system | B. subtilis | High antibacterial activity (MIC = 75 µg/mL for some derivatives) | nih.gov |

| 2-Pyrazolylpyrimidinones | Replacement of pyridyl with pyrazolyl group | M. tuberculosis | Potent antitubercular activity, SAR explored extensively | nih.gov |

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a target protein. springernature.com This method is widely used in the study of pyridyl-pyrimidine derivatives to understand their mechanism of action at a molecular level and to guide the design of more potent inhibitors. amazonaws.comresearchgate.net For non-mammalian systems, common targets include bacterial enzymes involved in cell wall synthesis, folate synthesis, or DNA replication, and fungal enzymes like CYP51. nih.govfabad.org.trmdpi.com

Docking studies of molecules containing the 5-bromopyridin-2-yl motif have been performed against various bacterial protein targets. amazonaws.com These studies reveal that the pyridyl-pyrimidine scaffold can fit into active sites and form key interactions:

Hydrogen Bonds: The nitrogen atoms of the pyridine and pyrimidine rings, as well as the pyrimidinol hydroxyl group, can act as hydrogen bond acceptors or donors, forming crucial interactions with amino acid residues in the enzyme's active site. mdpi.com

Hydrophobic Interactions: The aromatic rings of the scaffold can engage in π-π stacking or other hydrophobic interactions with nonpolar residues.

Halogen Bonding: The bromine atom can participate in halogen bonding, a specific non-covalent interaction that can contribute to binding affinity.

These computational models provide valuable insights that correlate with and help explain the results of in vitro SAR studies. brieflands.com For instance, docking of pyrimidine derivatives into the active site of S. aureus dihydropteroate (B1496061) synthase has shown favorable binding energies, suggesting a potential mechanism for their antibacterial action. mdpi.com

| Compound Class | Bacterial/Fungal Target Enzyme | Key Interactions Observed | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Pyridyl-Carbamodithioates | E. coli MurD Enzyme | van der Waals forces, hydrophobic interactions | Not specified, but van der Waals energy was the driving force | fabad.org.tr |

| Quinoline-Pyrido[2,3-d] Pyrimidinones | S. aureus Dihydropteroate Synthase | Hydrogen bonds with Asn11, His241, Arg239, etc. | -8.40 to -8.90 for potent derivatives | mdpi.com |

| 3-Benzoyl Imidazo[1,2-a]pyrimidines | Candida spp. CYP51 | Binding in the active site similar to fluconazole | -6.11 to -9.43 for potent derivatives | nih.gov |

| Pyrimido[4,5-b]quinolines | Candida spp. CYP51 | Good correlation with biological test results | Not explicitly quantified in abstract | brieflands.com |

Q & A

Q. What are the common synthetic routes for 2-(5-Bromopyridin-2-yl)pyrimidin-4-ol, and how can reaction conditions be optimized?

The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, to introduce the bromopyridinyl group to the pyrimidin-ol scaffold. Key steps include:

- Halogenation : Bromination at the 5-position of pyridine precursors (e.g., using NBS or Br₂ in controlled conditions) .

- Coupling Reactions : Microwave-assisted Heck-Sonogashira reactions have been employed for similar pyrimidine derivatives to improve yield and reduce side products .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the final product.

Optimization requires precise control of temperature (60–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) .

Q. How is the structural characterization of this compound performed?

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving hydrogen-bonding networks involving the hydroxyl and pyridine groups .

- Spectroscopic Analysis :

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Gaussian or ORCA software can model transition states for reactions at the bromine site. The electron-withdrawing pyrimidin-4-ol group increases electrophilicity at the 5-bromo position, favoring SNAr mechanisms .

- Solvent Effects : COSMO-RS simulations predict solvation energies in polar aprotic solvents (e.g., DMSO), which stabilize intermediates and lower activation barriers .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variations) may arise from:

- Assay Conditions : Differences in buffer pH (e.g., ammonium acetate at pH 6.5 vs. phosphate at pH 7.4) or co-solvents (DMSO tolerance <1%) .

- Metabolic Stability : LC-MS/MS can quantify degradation products in hepatic microsome incubations to confirm whether observed activity is due to the parent compound or metabolites .

Q. How does this compound compare structurally to analogs with trifluoromethyl or amino substituents?

- Electronic Effects : Bromine’s electronegativity (Pauling scale: 2.96) vs. CF₃’s inductive withdrawal alters π-π stacking in receptor binding .

- Hydrogen Bonding : The hydroxyl group forms stronger H-bonds (e.g., with kinases) compared to amino-substituted analogs, as shown in docking studies (AutoDock Vina) .

Q. What experimental approaches validate the compound’s role in enzyme inhibition mechanisms?

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) for target enzymes like tyrosine kinases .

- Kinetic Assays : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition by analyzing substrate concentration effects .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH and temperature?

Q. What chromatographic techniques separate this compound from by-products?

- HPLC : C18 column with acetonitrile/water (70:30) + 0.1% formic acid, retention time ~8.2 min .

- Preparative TLC : Silica gel GF₂₅₄ plates with CH₂Cl₂/MeOH (9:1) for small-scale purification .

Data Interpretation and Reporting

Q. How to analyze crystallographic data for hydrogen-bonding networks in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.